GLPG2451 mechanism of action on CFTR
GLPG2451 mechanism of action on CFTR
An In-depth Technical Guide on the Core Mechanism of Action of GLPG2451 on CFTR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] These mutations lead to a dysfunctional or absent CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[2] The development of CFTR modulators, which target the underlying protein defect, has revolutionized CF treatment.[1] These modulators are broadly classified as correctors, which increase the quantity of CFTR protein at the cell surface, and potentiators, which enhance the channel's gating function.[3][4] This document provides a detailed technical overview of GLPG2451, an investigational CFTR potentiator co-developed by Galapagos and AbbVie.[5] We will explore its core mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and illustrate the underlying principles through diagrams.
Introduction to GLPG2451
GLPG2451 is a small molecule CFTR potentiator designed to improve the function of the CFTR channel.[6] Unlike CFTR correctors that address protein trafficking defects, GLPG2451 acts on CFTR channels already present at the cell surface to enhance their gating, or open probability.[3][4] It was selected as a clinical candidate based on its potent activity and pharmacokinetic properties that favor a once-daily dosing schedule.[4][5] Preclinical studies have characterized its efficacy on various CFTR mutants, particularly the F508del mutation when rescued by either low temperature or a corrector molecule.[7][8] GLPG2451 is also known to be metabolized into an active component, M31, which exhibits efficacy similar to the parent drug.[5]
Core Mechanism of Action: CFTR Channel Potentiation
The primary mechanism of action of GLPG2451 is the potentiation of CFTR channel activity.[5] For CFTR channels located at the plasma membrane, GLPG2451 directly modulates channel gating, which is the process of channel opening and closing.[3] In dysfunctional mutant CFTR, the channel spends excessive time in a closed state, thereby reducing overall ion transport. GLPG2451 enhances channel function by increasing the open probability (Pₒ) of the CFTR channel.[7][8]
Electrophysiological studies have demonstrated that this is achieved by:
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Prolonging the channel's open time (τₒ): The channel remains in the open, ion-conducting conformation for a longer duration.[7][8]
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Reducing the channel's closed time (τₑ): The time between channel opening bursts is shortened.[7][8]
This dual effect leads to a significant increase in the net chloride transport across the cell membrane, helping to restore hydration of the airway surface liquid. Importantly, GLPG2451 has been shown to lack corrector activity; it does not increase the cell surface density of F508del CFTR.[7][8]
Caption: Mechanism of GLPG2451 as a CFTR potentiator.
It is hypothesized that GLPG2451 competes for the same or a similar binding site as the potentiator VX-770 (ivacaftor), as co-administration of these compounds does not produce an additive effect on CFTR activation.[7] This suggests a common or overlapping binding epitope on the CFTR protein.[7]
Quantitative Data on GLPG2451 Activity
The activity of GLPG2451 has been quantified in various preclinical models, including engineered cell lines and primary human bronchial epithelial (HBE) cells derived from CF patients.
Table 1: Potency and Efficacy of GLPG2451 in Cellular Assays
| Assay Type | Cell/CFTR Type | Parameter | Value | Reference |
| YFP Halide Assay | HEK293 cells with low temp-rescued F508del CFTR | EC₅₀ | 11.1 ± 3.6 nM | [6][7][8] |
| TECC | Primary HBE cells (G551D/F508del) | EC₅₀ | 675 nM | [6][7] |
| TECC | Primary HBE cells (G551D/F508del) | Efficacy | 147% of VX-770 | [6][7] |
| YFP: Yellow Fluorescent Protein; TECC: Transepithelial Clamp Circuit; HBE: Human Bronchial Epithelial; EC₅₀: Half-maximal effective concentration. |
Table 2: Electrophysiological Effects of GLPG2451 on F508del CFTR Channel Gating (Patch-Clamp)
| Condition | Open Probability (Pₒ) | Mean Open Time (τₒ) | Mean Closed Time (τₑ) | Reference |
| Pre-Potentiator | 0.05 ± 0.01 | 2.14 ± 0.86 s | 47.88 ± 20.41 s | [7][8] |
| With GLPG2451 | 0.57 ± 0.05 | 5.05 ± 1.82 s | 4.44 ± 2.23 s | [7][8] |
| Data obtained from inside-out patches of cells expressing F508del CFTR. |
Experimental Protocols
The characterization of GLPG2451 relied on several key in vitro and ex vivo assays to measure CFTR function.
YFP-Halide Quenching Assay
This high-throughput screening assay is used to measure CFTR-mediated anion transport in living cells.
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Principle: Halide-sensitive Yellow Fluorescent Protein (YFP) is expressed in a cell line (e.g., HEK293) that also expresses the CFTR channel of interest. The influx of halide ions, such as iodide (I⁻), through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.[2]
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Methodology:
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Cells stably expressing YFP and the desired CFTR construct (e.g., F508del) are plated in multi-well plates. For F508del, cells may be incubated at a lower temperature (~27°C) or treated with a corrector molecule to ensure some protein traffics to the cell surface.
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The cells are washed with a chloride-containing buffer.
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A baseline fluorescence reading is taken.
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CFTR channels are activated using a generic agonist like forskolin, which increases intracellular cAMP.
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The test compound (GLPG2451) is added at various concentrations.
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The chloride buffer is rapidly replaced with an iodide-containing buffer, and fluorescence is measured over time. The initial rate of quenching is calculated to determine CFTR activity.[7]
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Transepithelial Clamp Circuit (TECC) / Ussing Chamber
This electrophysiological technique measures ion transport across a monolayer of polarized epithelial cells.
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Principle: Primary HBE cells are grown on permeable filter supports, where they form a polarized monolayer with tight junctions. This monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Electrodes measure the short-circuit current (Iₛ꜀), which is a direct measure of net ion transport across the epithelium.[9][10]
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Methodology:
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Primary HBE cells from CF patients (e.g., homozygous or heterozygous for F508del) are cultured on permeable supports until a confluent monolayer is formed.
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The support is mounted in the Ussing chamber, bathed in physiological solutions.
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To isolate CFTR-mediated current, other ion channels are often blocked pharmacologically (e.g., amiloride to block epithelial sodium channels).
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CFTR is activated with forskolin.
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GLPG2451 is added to the apical side, and the change in Iₛ꜀ is recorded. This change reflects the potentiation of CFTR-dependent chloride secretion.[7]
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Single-Channel Patch-Clamp Electrophysiology
This is the gold-standard method for studying the gating properties of a single ion channel.
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Principle: A glass micropipette with a very fine tip is pressed against the membrane of a cell expressing CFTR. A tight seal forms, allowing the electrical current passing through the single channel captured in the "patch" to be measured. The inside-out configuration is often used, where the patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.[9]
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Methodology:
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Cells expressing the CFTR construct of interest are identified for patching.
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An inside-out patch of the cell membrane is excised.
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The intracellular side of the patch is exposed to a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
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Baseline channel activity (openings and closings) is recorded.
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GLPG2451 is added to the bath solution, and recordings are continued.
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Analysis of the recordings allows for the direct measurement of changes in open probability (Pₒ), mean open time (τₒ), and mean closed time (τₑ).[7][8]
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Caption: Experimental workflow for CFTR modulator evaluation.
Role in Combination Therapy
Given that GLPG2451 is a potentiator with no corrector activity, its clinical application is intended as part of a combination therapy, particularly for patients with the F508del mutation. The F508del mutation causes both a processing defect (most protein is degraded before reaching the cell surface) and a gating defect (channels that do reach the surface function poorly).
A combination therapy for F508del typically includes:
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Corrector(s): To rescue the misfolded F508del-CFTR protein and increase its density at the cell membrane. (e.g., GLPG2222).[5]
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Potentiator: To enhance the function of the corrector-rescued channels at the cell surface (e.g., GLPG2451).[5]
Studies using intestinal organoids have shown that a triple combination of correctors (ABBV/GLPG-2222, GLPG/ABBV-2737) and the potentiator ABBV/GLPG-2451 results in a greater restoration of CFTR function compared to dual-combination therapies.[1]
Caption: Logic of combination therapy for F508del-CFTR.
Conclusion
GLPG2451 is a potent, second-generation CFTR potentiator that acts directly on the CFTR channel to increase its open probability by prolonging open time and shortening closed time.[7][8] Its mechanism has been thoroughly characterized through a suite of preclinical assays, from high-throughput screens to detailed electrophysiological recordings in patient-derived cells.[7] While it does not possess corrector activity, its function is critical as a component of combination therapies designed to address multiple defects associated with common CFTR mutations like F508del.[1] The data presented here underscore the specific role of GLPG2451 in enhancing channel gating, making it a key component in the development of multi-drug regimens for the treatment of Cystic Fibrosis.
References
- 1. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 9. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 10. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
